

synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile from m-trifluoromethyl fluorobenzene

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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorobenzonitrile

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Application Notes and Protocols: Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **4-(aminomethyl)-2-fluorobenzonitrile**, a valuable building block in pharmaceutical research. While the direct conversion from m-trifluoromethyl fluorobenzene as initially requested presents significant chemical challenges, a more feasible and well-documented synthetic route commencing from 2-fluoro-4-methylbenzonitrile is presented. This alternative pathway involves a two-step process: benzylic bromination followed by amination. This application note includes comprehensive experimental procedures, data tables for quantitative analysis, and graphical representations of the synthetic workflow and a relevant biological pathway.

Introduction: Synthetic Strategy

The direct transformation of a trifluoromethyl group (-CF₃) into an aminomethyl group (-CH₂NH₂) on an aromatic ring is a chemically challenging and rarely reported conversion due to the high stability of the C-F bonds. Therefore, a more practical and efficient synthetic strategy is

proposed, starting from the readily available precursor, 2-fluoro-4-methylbenzonitrile. This approach involves two key transformations:

- **Benzylic Bromination:** The methyl group of 2-fluoro-4-methylbenzonitrile is selectively brominated to yield 4-(bromomethyl)-2-fluorobenzonitrile. This intermediate is a versatile building block for further functionalization.^{[1][2]}
- **Amination:** The resulting benzylic bromide is then converted to the desired primary amine, **4-(aminomethyl)-2-fluorobenzonitrile**, through a nucleophilic substitution reaction.

This synthetic route is reliable, high-yielding, and utilizes standard laboratory reagents and techniques.

Experimental Protocols

2.1. Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

This procedure details the benzylic bromination of 2-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.^[1]

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles (mmol)
2-Fluoro-4-methylbenzonitrile	C ₈ H ₆ FN	135.14	10 g	74.07
N-Bromosuccinimide (NBS)	C ₄ H ₄ BrNO ₂	177.98	19.77 g	111.1
Benzoyl Peroxide (BPO)	C ₁₄ H ₁₀ O ₄	242.23	1 g	4.13
Chloroform (CHCl ₃)	CHCl ₃	119.38	200 mL	-
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	As needed	-
Saturated Brine	NaCl	58.44	As needed	-
Water	H ₂ O	18.02	As needed	-

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g (74.07 mmol) of 2-fluoro-4-methylbenzonitrile in 200 mL of chloroform.
- Add 1 g (4.13 mmol) of benzoyl peroxide (BPO) to the solution and stir until it is completely dissolved.
- In portions, add 19.77 g (111.1 mmol) of N-bromosuccinimide (NBS) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Transfer the reaction mixture to a separatory funnel and wash it three times with a saturated aqueous sodium bicarbonate solution.
- Subsequently, wash the organic layer three times with water and then three times with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to obtain 4-(bromomethyl)-2-fluorobenzonitrile as a light yellow liquid.^[1]

Expected Yield: 14.00 g (88.79%)^[1]

2.2. Step 2: Synthesis of **4-(Aminomethyl)-2-fluorobenzonitrile**

This protocol describes the conversion of 4-(bromomethyl)-2-fluorobenzonitrile to the final product via reaction with ammonia.

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles (mmol)
4-(Bromomethyl)-2-fluorobenzonitrile	C ₈ H ₅ BrFN	214.03	14 g	65.4
Ammonia (aqueous solution, 28-30%)	NH ₃	17.03	Excess	-
Dichloromethane (CH ₂ Cl ₂)	CH ₂ Cl ₂	84.93	As needed	-
Water	H ₂ O	18.02	As needed	-
Saturated Brine	NaCl	58.44	As needed	-

Protocol:

- In a pressure-resistant flask, dissolve 14 g (65.4 mmol) of 4-(bromomethyl)-2-fluorobenzonitrile in a suitable organic solvent like dichloromethane.
- Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (28-30%).
- Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, carefully vent the flask and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash it with water and then with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- The final product, **4-(aminomethyl)-2-fluorobenzonitrile**, can be further purified by column chromatography or recrystallization.

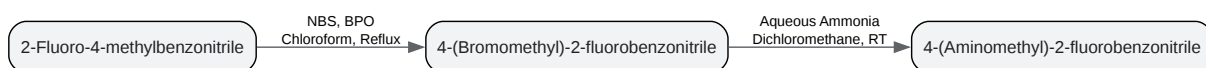
Data Summary

Step	Starting Material	Product	Reagents	Solvent	Yield (%)
1	2-Fluoro-4-methylbenzonitrile	4-(Bromomethyl)-2-fluorobenzonitrile	NBS, BPO	Chloroform	88.79[1]
2	4-(Bromomethyl)-2-fluorobenzonitrile	4-(Aminomethyl)-2-fluorobenzonitrile	Aqueous Ammonia	Dichloromethane	Not specified

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the two-step synthesis of **4-(aminomethyl)-2-fluorobenzonitrile** from 2-fluoro-4-methylbenzonitrile.



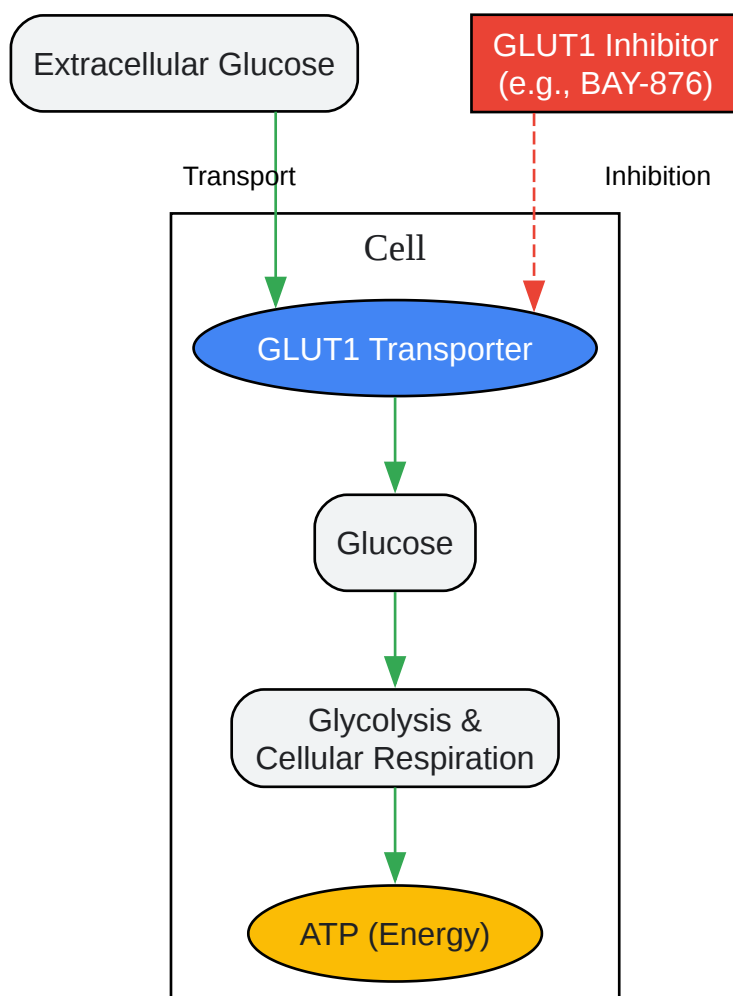
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Caption: Synthetic route to **4-(aminomethyl)-2-fluorobenzonitrile**.

4.2. Biological Context: Role of GLUT1 in Glucose Uptake

The intermediate, 4-(bromomethyl)-2-fluorobenzonitrile, is a useful building block for the synthesis of highly selective GLUT1 inhibitors.[1] GLUT1 is a key transporter for glucose

uptake in many cells, and its inhibition is a therapeutic strategy in diseases like cancer.



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Caption: Simplified diagram of GLUT1-mediated glucose transport and its inhibition.

Conclusion

This application note provides a viable and detailed synthetic protocol for **4-(aminomethyl)-2-fluorobenzonitrile**, a compound of interest for pharmaceutical development. By employing a two-step sequence starting from 2-fluoro-4-methylbenzonitrile, the target molecule can be obtained in good yield. The provided experimental details and graphical aids are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

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